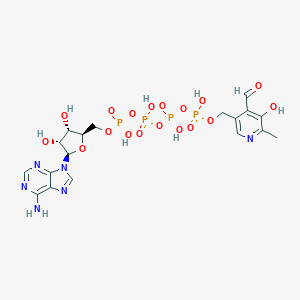

Adenosine tetraphosphopyridoxal

Description

Properties

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N6O18P4/c1-8-13(26)10(3-25)9(2-20-8)4-37-43(29,30)40-45(33,34)42-46(35,36)41-44(31,32)38-5-11-14(27)15(28)18(39-11)24-7-23-12-16(19)21-6-22-17(12)24/h2-3,6-7,11,14-15,18,26-28H,4-5H2,1H3,(H,29,30)(H,31,32)(H,33,34)(H,35,36)(H2,19,21,22)/t11-,14-,15-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQWHVFNISFUGRD-XKLVTHTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N6O18P4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70906181 | |

| Record name | 9-{5-O-[{[{[({[(4-Formyl-5-hydroxy-6-methylpyridin-3-yl)methoxy](hydroxy)phosphoryl}oxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]pentofuranosyl}-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70906181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

736.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101418-64-8 | |

| Record name | Adenosine tetraphosphopyridoxal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101418648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-{5-O-[{[{[({[(4-Formyl-5-hydroxy-6-methylpyridin-3-yl)methoxy](hydroxy)phosphoryl}oxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]pentofuranosyl}-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70906181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Perspective of Adenine Nucleotide Analogues in Enzymology

The journey to developing sophisticated tools like adenosine (B11128) tetraphosphopyridoxal is rooted in the long history of using nucleotide analogues to study enzymes. Since the mid-20th century, scientists have synthesized and utilized molecules that mimic the structure of natural nucleotides such as adenosine triphosphate (ATP) and adenosine diphosphate (B83284) (ADP). nih.gov The initial use of simple analogues helped to establish fundamental principles of enzyme kinetics and substrate binding.

Early research often involved analogues with minor modifications, which helped to delineate the essential features of a nucleotide required for binding and catalysis. Over time, more complex and reactive analogues were developed. The concept of "affinity labeling" or "active site-directed irreversible inhibition" became a cornerstone of enzymology. This technique uses a reagent that not only resembles the enzyme's natural substrate, allowing it to bind specifically to the active site, but also contains a reactive group that forms a permanent, covalent bond with a nearby amino acid residue. This permanently tags the active site, enabling its identification. The development of various adenosine-based probes has been crucial for the global profiling of nucleotide-binding proteins, which play essential roles in cell signaling, energy metabolism, and the synthesis of DNA and RNA. plos.org

Structural Design Principles of Adenosine Tetraphosphopyridoxal for Targeted Biochemical Inquiry

The effectiveness of adenosine (B11128) tetraphosphopyridoxal as a research tool stems from its clever, composite structure, which marries the features of two different biologically important molecules. nih.gov It is a modified nucleotide derivative that consists of an adenosine moiety linked to a pyridoxal (B1214274) moiety through a chain of four phosphate (B84403) groups.

The key design principles are:

Adenosine Moiety : This portion of the molecule acts as a recognition element, guiding the compound to the nucleotide-binding site of a target protein. Since many enzymes use adenine-containing molecules like ATP or NAD+, the adenosine part of the probe provides the necessary affinity and specificity. wikipedia.orgsubstack.com

Pyridoxal Moiety : This component contains a reactive aldehyde group. Once the molecule is positioned within the active site, this aldehyde can react with a primary amino group, such as the epsilon-amino group of a lysine (B10760008) residue, to form a Schiff base. This initial, reversible linkage is a critical step in the labeling process. nih.govnih.gov

Tetraphosphate (B8577671) Chain : The polyphosphate chain mimics the phosphate backbone of ATP. Its length and negative charge are crucial for correctly positioning the pyridoxal group within the active site, specifically targeting residues that interact with the phosphate groups of ATP. nih.govnih.gov The length of the phosphate chain can be varied; related compounds like adenosine diphosphopyridoxal and adenosine triphosphopyridoxal have been synthesized to probe different spatial regions within a nucleotide-binding site. nih.govnih.gov

Reductive Stabilization : The Schiff base formed between the probe and a lysine residue can be permanently stabilized by reduction with a chemical like sodium borohydride (B1222165). nih.govnih.gov This converts the reversible linkage into an irreversible covalent bond, permanently attaching the label to the enzyme and allowing for subsequent analysis to identify the exact amino acid that was modified. nih.gov

Significance of Adenosine Tetraphosphopyridoxal in Investigating Nucleotide Binding Proteins

Unraveling Enzyme Active Site Architecture through Covalent Modification

The strategic application of this compound and its analogs has provided profound insights into the active site topographies of numerous enzymes. By serving as a molecular probe, this compound allows for the precise identification of amino acid residues that are in close proximity to the bound nucleotide.

Specificity Profiling for Adenine (B156593) Nucleotide-Binding Motifs

This compound exhibits a high degree of specificity for adenine nucleotide-binding sites. The adenosine and polyphosphate components of the molecule guide it to the ATP-binding pocket of an enzyme. Once positioned, the reactive pyridoxal group is poised to interact with nearby nucleophilic residues, most commonly lysine. The specificity of this interaction provides a powerful method for confirming the presence and delineating the characteristics of adenine nucleotide-binding motifs within a protein's structure.

Identification of Covalently Modified Residues

The covalent nature of the modification by this compound allows for the stable labeling of active site residues. Following the modification reaction and subsequent proteolytic digestion of the enzyme, the labeled peptide fragment can be isolated and sequenced. This process enables the unambiguous identification of the specific amino acid residue that has been modified, providing direct evidence of its location within or near the nucleotide-binding site.

The F1 portion of ATP synthase (F1-ATPase) is a molecular motor responsible for ATP synthesis. Studies utilizing pyridoxal 5'-diphospho-5'-adenosine (PLP-AMP), an analog of this compound, have been crucial in mapping the nucleotide-binding sites of the Escherichia coli F1-ATPase. Affinity labeling with this reagent specifically identified Lys-201 in the α subunit as being located near the phosphate groups of the bound ATP. Similarly, Lys-155 in the β subunit has been identified as a critical residue within a nucleotide-binding domain.

| Enzyme | Subunit | Modified Lysine Residue | Organism |

| F1-ATPase | α | Lys-201 | Escherichia coli |

| F1-ATPase | β | Lys-155 | Escherichia coli |

Adenylate kinase is a key enzyme in cellular energy homeostasis, catalyzing the reversible transfer of a phosphoryl group between adenine nucleotides. Affinity labeling studies have demonstrated that adenosine di-, tri-, and tetraphosphopyridoxals all modify the same lysine residue within the ATP-binding site. nih.gov This residue has been identified as Lys-21 , which is situated in a conserved glycine-rich loop, a common feature of nucleotide-binding proteins. nih.gov The modification of Lys-21 by these reagents provides strong evidence for its direct involvement in the binding of the phosphate portion of the ATP molecule. nih.gov

| Enzyme | Modified Lysine Residue | Modifying Reagent |

| Adenylate Kinase | Lys-21 | This compound |

The DnaA protein is the initiator of chromosomal DNA replication in bacteria and its activity is dependent on ATP binding. To probe the ATP-binding site of E. coli DnaA, the affinity-labeling agent ATP-pyridoxal was employed. nih.gov This compound, which is structurally analogous to this compound, was found to competitively inhibit ATP binding and inactivate the protein's replication initiation activity. nih.gov Subsequent analysis revealed that Lys-415 was the specific residue covalently modified by ATP-pyridoxal. nih.gov This finding places Lys-415 in close proximity to the γ-phosphate of the bound ATP. nih.gov

| Enzyme | Modified Lysine Residue | Modifying Reagent | Organism |

| DnaA Protein | Lys-415 | ATP-pyridoxal | Escherichia coli |

Biotin carboxylase, a component of the acetyl-CoA carboxylase complex, catalyzes the ATP-dependent carboxylation of biotin. Mutagenesis studies have highlighted the critical role of Lysine-238 in the enzyme's function. nih.gov Mutation of this residue to glutamine resulted in a drastic increase in the Km for ATP and a complete loss of carboxybiotin formation, indicating its importance in the carboxylation reaction. nih.gov Although direct covalent modification by this compound has not been explicitly demonstrated, the profound effect of the K238Q mutation on ATP binding strongly suggests that this lysine residue is located within the ATP-binding site and would be a prime target for modification by such an affinity label. nih.gov

| Enzyme | Implicated Lysine Residue | Evidence | Organism |

| Biotin Carboxylase | Lys-238 | Site-directed mutagenesis | Escherichia coli |

Affinity Labeling of Lactate (B86563) Dehydrogenase

Research into the modification of rabbit muscle lactate dehydrogenase (LDH) has utilized adenosine polyphosphopyridoxals, including the di-, tri-, and tetraphosphate (B8577671) derivatives (AP2-PL, AP3-PL, and AP4-PL, respectively). acs.orgnih.gov These reagents were synthesized to enhance the specificity of modification compared to pyridoxal phosphate alone. acs.orgnih.gov

In a key study, incubation of LDH with 1 mM of AP4-PL for 30 minutes, followed by reduction with sodium borohydride (B1222165), led to a 34% loss of enzymatic activity. nih.gov This level of inactivation was part of a trend observed with related compounds, where AP2-PL and AP3-PL caused 64% and 51% inactivation, respectively, under the same conditions. nih.gov The cofactor NADH was found to provide almost complete protection against this inactivation, whereas the substrate pyruvate (B1213749) offered no such protective effect. acs.orgnih.gov This suggests that AP4-PL targets the NADH binding site.

Further investigation revealed that the binding of one mole of the reagent per mole of the enzyme subunit is sufficient for complete inactivation. nih.gov Chromatographic analysis of LDH modified by adenosine diphosphopyridoxal showed the presence of multiple enzyme species with varying degrees of modification, affinity for NADH, and specific activity. nih.gov The parallel decrease in NADH affinity and enzymatic activity during modification with these reagents indicates that they are specific for the active site lysyl residue(s) within lactate dehydrogenase. acs.orgnih.gov

Table 1: Inactivation of Lactate Dehydrogenase by Adenosine Polyphosphopyridoxals

| Compound | Concentration | Incubation Time | Inactivation |

| AP2-PL | 1 mM | 30 min | 64% |

| AP3-PL | 1 mM | 30 min | 51% |

| AP4-PL | 1 mM | 30 min | 34% |

Data sourced from Tagaya and Fukui (1986). nih.gov

Probing the Substrate-Binding Region of Glutathione (B108866) Synthetase

Adenosine(5')polyphospho(5')pyridoxals have been effectively used to explore the substrate-binding region of glutathione synthetase from Escherichia coli B. Among the derivatives tested (n=2, 3, 4), this compound (AP4-PL) was the most potent inactivator of the enzyme when incubated in the presence of Mg²⁺ and subsequently reduced with sodium borohydride.

AP4-PL exhibits a high affinity for glutathione synthetase, with a determined dissociation constant (Kd) of 23 µM during the inactivation process. The enzyme was effectively shielded from inactivation by the presence of either ATP or γ-glutamylcysteine, indicating that AP4-PL interacts with the binding sites of both substrates. Complete inactivation of the enzyme corresponded to the incorporation of 1 mole of AP4-PL per mole of the enzyme subunit. Through proteolytic digestion and sequence analysis of the labeled enzyme, it was determined that Lys-18 was the exclusive site of modification by AP4-PL.

Difference Fourier analysis of an AP4-PL-soaked enzyme crystal confirmed that the adenosine moiety of the inhibitor occupies the ATP-binding site. This, combined with the location of the modified Lys-18 near the putative γ-glutamylcysteine-binding site, demonstrates that AP4-PL acts as a bivalent inhibitor, bridging both the ATP and γ-glutamylcysteine binding domains of glutathione synthetase.

Affinity Labeling of Aminoacyl-tRNA Synthetases

While adenosine polyphosphopyridoxals have been valuable in studying nucleotide-binding sites in many enzymes, detailed research on the specific use of this compound (AP4-PL) for the affinity labeling of aminoacyl-tRNA synthetases is not as extensively documented as for its tri-phosphate counterpart, adenosine triphosphopyridoxal (AP3-PL). The existing body of literature on the affinity labeling of this class of enzymes predominantly focuses on the use of AP3-PL.

For instance, studies on E. coli methionyl-tRNA synthetase (MetRS) and valyl-tRNA synthetase (ValRS) have successfully employed AP3-PL to identify critical lysine residues within the ATP-binding site. In these studies, AP3-PL led to the rapid inactivation of both the aminoacylation and the amino acid-dependent ATP-PPi exchange activities. This inactivation was prevented by the presence of ATP or MgATP, confirming the specificity of the label for the ATP-binding domain. These investigations were instrumental in identifying specific lysine residues that are integral to the catalytic function of these enzymes.

Kinetic Analyses of Enzyme Inhibition by this compound

The inhibitory properties of this compound have been characterized in detail, particularly with pyridoxal kinase, where it acts as a potent slow-binding inhibitor.

Characterization of Slow-Binding Inhibition Kinetics (e.g., Pyridoxal Kinase)

This compound has been identified as a slow-binding inhibitor of pyridoxal kinase from pig liver. The mechanism of inhibition involves a two-step process. Initially, the inhibitor and the enzyme form a relatively weak complex. This is followed by a slow conformational change that results in a much tighter, slowly reversible enzyme-inhibitor complex. This kinetic behavior is characteristic of slow-binding inhibitors and suggests a significant conformational adjustment of the enzyme upon binding of AP4-PL. In contrast, the related compound adenosine triphosphopyridoxal does not exhibit this slow-binding inhibition, highlighting the importance of the additional phosphate group in the interaction with pyridoxal kinase.

Determination of Inhibition Constants and Binding Affinities

Table 2: Inhibition Constant of this compound

| Enzyme | Inhibitor | Overall Inhibition Constant (Ki) |

| Pyridoxal Kinase (pig liver) | This compound | 2.4 µM |

Influence of Substrate and Cofactor Binding on Inhibition Dynamics (e.g., ATP protection in Pyridoxal Kinase)

The study of how substrates and cofactors affect the inhibition by this compound provides valuable insights into the enzyme's catalytic mechanism. In the case of pyridoxal kinase, the substrate ATP offers significant protection against the time-dependent inactivation by AP4-PL. This protective effect strongly suggests that AP4-PL binds at or near the ATP-binding site, and that the presence of ATP competitively prevents the inhibitor from binding.

Conversely, the other substrate, pyridoxal, provides no protection against inactivation by AP4-PL. This differential protection supports an ordered kinetic mechanism for pyridoxal kinase, where ATP binding is a prerequisite for the subsequent chemical steps that are inhibited by AP4-PL. The binding of pyridoxal alone is not sufficient to prevent the interaction of the enzyme with the inhibitor. This observation further refines the understanding of the sequence of substrate binding and the conformational changes that occur during the catalytic cycle of pyridoxal kinase.

Comparative Kinetic Studies with Adenosine Tri- and Diphosphopyridoxal

This compound (AP4-PL) has been utilized as a potent affinity probe to investigate the nucleotide-binding sites of various enzymes. Comparative kinetic studies involving its analogs, adenosine triphosphopyridoxal (AP3-PL) and adenosine diphosphopyridoxal (AP2-PL), have provided valuable insights into the structural requirements for ligand binding and the subsequent modulation of enzyme activity.

Further investigations with adenylate kinase have revealed that while AP2-PL, AP3-PL, and AP4-PL all modify the same lysyl residue (Lys-21) located within a glycine-rich loop at the ATP-binding site, their reaction kinetics differ. nih.gov Notably, the tri- and tetraphospho derivatives modify this residue more rapidly than the diphospho compound. This suggests that the longer polyphosphate chain in AP3-PL and AP4-PL enhances the rate of interaction with the active site. nih.gov

These comparative studies underscore the importance of the polyphosphate chain length in the interaction of these adenosine phosphopyridoxal derivatives with nucleotide-binding enzymes. The increased number of phosphate groups in AP3-PL and AP4-PL appears to contribute to a more efficient binding and, in the case of F1-ATPase, a more potent inhibition of catalytic activity.

Interactive Table: Comparative Inhibition of F1-ATPase

| Compound | Concentration for Half-Maximal Inactivation (µM) | Efficacy |

| This compound (AP4-PL) | 18 | High |

| Adenosine triphosphopyridoxal (AP3-PL) | 18 | High |

| Adenosine diphosphopyridoxal (AP2-PL) | Not reported as a strong inhibitor | Weak |

| Pyridoxal phosphate (PLP) | Not reported as a strong inhibitor | Weak |

Allosteric Modulation and Conformational Changes Induced by this compound Binding

The F1-ATPase of E. coli provides a clear example of how AP4-PL can impact different modes of catalysis. This enzyme exhibits both unisite catalysis (ATP hydrolysis at a single catalytic site) and multisite catalysis (cooperative hydrolysis involving multiple sites). Research has demonstrated that modification of F1-ATPase with approximately one mole of AP4-PL or AP3-PL per mole of the enzyme results in the nearly complete abolishment of both unisite and multisite ATP hydrolysis. nih.gov

This comprehensive inhibition suggests that the binding of AP4-PL to one active site not only incapacitates that site but also allosterically prevents the other catalytic sites from functioning. nih.gov In the AP4-PL-modified enzyme, the rate of ATP binding was drastically reduced to about 1/100th of that observed in the unmodified enzyme. nih.gov Conversely, the rate of ATP release was found to be approximately two times faster. nih.gov Furthermore, the equilibrium between enzyme-bound ATP (F1•ATP) and the products (F1•ADP•Pi) was shifted towards F1•ATP, and the promotion of ATP hydrolysis at the unisite by excess ATP was not observed. nih.gov These findings strongly indicate that the binding of a single AP4-PL molecule to an active site locks the entire enzyme in a catalytically incompetent state.

Interactive Table: Effects of AP4-PL on F1-ATPase Catalysis

| Catalytic Parameter | Effect of AP4-PL Modification |

| Unisite ATP Hydrolysis | Essentially eliminated |

| Multisite ATP Hydrolysis | Essentially eliminated |

| Rate of ATP Binding | Decreased to 10⁻² of unmodified |

| Rate of ATP Release | Approximately 2x faster |

| F1•ATP ⇌ F1•ADP•Pi Equilibrium | Shifted toward F1•ATP |

The binding of this compound induces specific conformational changes within the active site of enzymes. In adenylate kinase, it has been shown that AP4-PL, along with its di- and triphospho- analogs, modifies the same specific lysyl residue, Lys-21. nih.gov The covalent modification of this residue, which is crucial for ATP binding, inherently implies a significant alteration of the local protein structure.

While all three adenosine phosphopyridoxal derivatives target the same residue, the observed differences in their modification rates and the varying susceptibilities of the resulting Schiff bases to reduction by sodium borohydride point to subtle but important distinctions in the ligand-induced conformational states. nih.gov These differences are likely attributable to the mobility of the ε-amino group of Lys-21 within the active site and how it interacts with the varying lengths of the polyphosphate chains of the ligands. nih.gov The binding of the bulkier AP4-PL molecule likely imposes a distinct conformation on the active site compared to its shorter-chain counterparts. This ligand-induced fit is a critical aspect of its mechanism of action, leading to the stable inactivation of the enzyme.

Functional Dissection of ATP Synthase and ATPase Complexes

ATP synthases and ATPases are fundamental enzymes that play central roles in cellular energy conversion. nih.govwikipedia.org These complex molecular machines are responsible for either synthesizing ATP, the primary energy currency of the cell, or hydrolyzing it to power various cellular processes. nih.govwikipedia.org AP4-PL has been instrumental in dissecting the intricate workings of these enzyme complexes.

Characterization of Catalytic and Non-Catalytic Nucleotide Binding Sites

ATP synthases possess multiple nucleotide-binding sites, which can be broadly categorized as catalytic and non-catalytic. The catalytic sites, located on the β subunits of the F1 domain, are directly involved in the synthesis or hydrolysis of ATP. usp.brwikipedia.org In contrast, the non-catalytic sites, found on the α subunits, are believed to play a regulatory or structural role. usp.br

AP4-PL has been effectively employed to distinguish between these sites. Due to its structural similarity to ATP, AP4-PL can bind to both types of nucleotide-binding sites. However, its reactive pyridoxal phosphate group allows it to form a stable, covalent bond with a nearby lysine residue, effectively "labeling" the site. Studies have shown that AP4-PL can modify a specific lysyl residue within the ATP-binding site of enzymes like adenylate kinase. nih.gov By analyzing the location and stoichiometry of this covalent modification, researchers can identify and characterize the nucleotide-binding sites. For instance, in F1-ATPase, AP4-PL has been shown to bind to the EF1 with the same concentration for half-maximal inactivation as its analog AP3-PL, indicating its utility in probing these sites. nih.gov

Investigating Energy Coupling Mechanisms in F-ATPases

F-type ATPases (F-ATPases) are remarkable molecular motors that couple the transmembrane flow of protons to the synthesis of ATP, a process known as oxidative phosphorylation. nih.gov The energy generated by the proton gradient induces conformational changes within the enzyme, driving the catalytic cycle. usp.br A central tenet of this mechanism is the "binding change mechanism," which posits that the energy input is primarily used to release the newly synthesized, tightly bound ATP from the catalytic site. nih.gov

AP4-PL has provided crucial insights into this energy coupling process. By acting as an irreversible inhibitor that covalently modifies the catalytic sites, AP4-PL can "trap" the enzyme in specific conformational states. This allows researchers to study the structural changes associated with nucleotide binding and catalysis. For example, studies have demonstrated that the binding of nucleotides induces significant conformational changes in F-ATPases, and AP4-PL can be used to probe these structural transitions. nih.gov The rotation of the γ subunit, driven by the proton motive force, is a key component of this mechanism, and AP4-PL can help to elucidate how this rotation is coupled to the catalytic activity of the β subunits. usp.br

Exploring Subunit Roles in Multi-Subunit ATPases (e.g., α, β, γ subunits of F1-ATPase)

The F1-ATPase is a multi-subunit complex, with the core catalytic component consisting of α, β, and γ subunits. wikipedia.org Each subunit plays a distinct and essential role in the enzyme's function. The α and β subunits form the catalytic hexamer, while the central γ subunit acts as a rotor, coupling the proton flow through the F0 domain to the catalytic sites in the F1 domain. wikipedia.orgnih.gov

Studies on Mitochondrial ATPases and Their Mechanisms

Mitochondrial ATP synthase is the primary producer of ATP in most eukaryotic cells. wikipedia.orgnih.gov Its dysfunction is implicated in a variety of human diseases. A key area of research is the mitochondrial permeability transition pore (PTP), a non-specific channel that can form in the inner mitochondrial membrane and lead to cell death. nih.govelsevierpure.com Recent evidence suggests that the ATP synthase itself can be a component of the PTP. nih.govnih.gov

AP4-PL and similar nucleotide analogs are valuable tools for investigating the complex mechanisms of mitochondrial ATPases. They can be used to probe the nucleotide-binding sites and conformational states of the enzyme under different physiological and pathological conditions. For instance, studies have explored how the binding of various adenine nucleotides can inhibit the PTP, highlighting the regulatory role of these molecules. nih.gov Understanding how compounds like AP4-PL interact with mitochondrial ATP synthase can provide insights into the mechanisms of both ATP synthesis and the regulation of cell death pathways.

Probing Substrate Specificity and Recognition Mechanisms in Nucleotide-Dependent Enzymes

The ability of an enzyme to selectively bind and act upon a specific substrate is fundamental to its biological function. Nucleotide-dependent enzymes, a vast and diverse class of proteins, exhibit a wide range of specificities for their respective nucleotide substrates. AP4-PL, as an ATP analog, serves as an excellent probe for investigating the molecular determinants of this specificity.

By systematically modifying the structure of AP4-PL and observing its interaction with a target enzyme, researchers can map the key features of the nucleotide-binding pocket. This approach, often combined with site-directed mutagenesis, allows for the identification of specific amino acid residues that are critical for substrate recognition. For example, studies on various nucleotidyl transferases have revealed that specificity for a particular nucleotide, such as ATP, can arise from a combination of interactions with active site residues and the RNA primer itself. nih.gov The use of affinity labeling with probes like AP4-PL can help to identify the lysine residues at the binding sites of proteins that bind to adenosine nucleotides and their analogs. nih.gov

Insights into Regulatory Pathways Governed by Nucleotide Interactions

The intracellular concentrations of nucleotides like ATP and ADP are tightly regulated and serve as key indicators of the cell's energetic state. Consequently, many cellular pathways are controlled by the binding of these nucleotides to specific enzymes and regulatory proteins. Adenosine itself, derived from the dephosphorylation of ATP, acts as an important signaling molecule by interacting with specific cell-surface receptors. bohrium.com

Synthetic Methodologies and Derivative Chemistry of Adenosine Tetraphosphopyridoxal

Chemical Synthesis Routes for Adenosine (B11128) Tetraphosphopyridoxal

The chemical synthesis of adenosine tetraphosphopyridoxal is a complex process that has been refined to improve yields and facilitate purification. Conventional methods for synthesizing similar adenosine polyphosphates often suffer from low yields and the production of numerous by-products, necessitating challenging purification steps under anhydrous conditions. tandfonline.com

A more effective, patented process for adenosine tetraphosphate (B8577671) derivatives involves a two-step phosphorylation reaction. This method is designed to be scalable and avoids the costly and time-consuming chromatographic purification steps that plagued earlier synthetic approaches.

Key Steps in Chemical Synthesis:

Initial Phosphorylation: The synthesis begins with a protected adenosine nucleotide derivative. This starting material undergoes phosphorylation using a reagent like phosphorus oxychloride or tetrachloropyrophosphate. The reaction is conducted in the presence of a base, such as triethylamine (B128534) or pyridine, at controlled temperatures ranging from -30°C to 30°C for a duration of 1 to 24 hours.

Coupling Reaction: Following the initial phosphorylation, a condensing agent is used to activate the phosphate (B84403) groups for the subsequent coupling with the pyridoxal (B1214274) moiety. Carbodiimides, particularly dicyclohexylcarbodiimide (B1669883) (DCC), are commonly employed for this activation step.

Derivatization Strategies for Enhanced Affinity Labeling Properties

The primary purpose of this compound is to act as an affinity label, a molecule that specifically binds to and chemically modifies a target protein's active site. The design of AP4-PL is itself a derivatization strategy, combining the adenosine and pyridoxal moieties to mimic the substrates of enzymes like pyridoxal kinase. nih.gov This compound contains the structural elements of both pyridoxal and ATP, allowing it to target the binding sites for these substrates. nih.gov

The key reactive group in these derivatives is the formyl (aldehyde) group of the pyridoxal ring. This aldehyde can react with the ε-amino group of a lysine (B10760008) residue within the enzyme's active site to form a Schiff base (an imine). This covalent linkage can then be made permanent by reduction with a reducing agent like sodium borohydride (B1222165) (NaBH₄), which irreversibly labels the enzyme. nih.govnih.gov The specificity of this labeling is a critical property. For many enzymes, the presence of the natural substrate (e.g., ATP) provides substantial protection against inactivation by the affinity label, confirming that the modification occurs at the active site. nih.govnih.gov

Strategies to enhance affinity labeling properties focus on modifying the core structure to improve binding affinity, specificity, and reactivity. This can involve:

Altering the Polyphosphate Chain: As discussed in the following sections, varying the length of the polyphosphate bridge (di-, tri-, or tetraphosphate) can significantly impact the reactivity and binding affinity of the label for different enzymes. nih.gov

Modifying the Pyridoxal or Adenosine Rings: While less common for AP4-PL itself, derivatization of the ring systems is a known strategy for other related affinity labels. For instance, in the development of P2Y receptor antagonists, modifications to the phenylazo ring of pyridoxal-5'-phosphate-6-azo-phenyl-2,4-disulfonate (PPADS) with nitro or halo groups led to analogues with significantly higher antagonistic potency. nih.gov Such strategies could theoretically be applied to fine-tune the properties of adenosine pyridoxal derivatives.

The effectiveness of these derivatives lies in their ability to bind more tightly and with greater specificity than simpler compounds like pyridoxal 5'-phosphate (PLP) alone. nih.gov The adenosine portion of the molecule provides an additional anchor point within the nucleotide-binding site, enhancing the affinity and directing the reactive pyridoxal group to a specific location. nih.gov

Development and Characterization of Analogues with Varied Polyphosphate Linkages (e.g., Tri- and Diphosphopyridoxal Adenosine)

Analogues of this compound with shorter polyphosphate chains have been synthesized and characterized to probe the structural and functional requirements of nucleotide-binding sites. The most common of these are adenosine triphosphopyridoxal (AP3-PL) and adenosine diphosphopyridoxal (AP2-PL), also known as pyridoxal 5'-diphospho-5'-adenosine (PLP-AMP). nih.govnih.gov

These analogues are synthesized using similar principles to AP4-PL, involving the coupling of pyridoxal phosphate to the appropriate adenosine polyphosphate (ADP or ATP). They serve as powerful tools for affinity labeling of kinases and dehydrogenases. nih.gov

Adenosine Diphosphopyridoxal (AP2-PL / PLP-AMP): This analogue has been successfully synthesized and used as an affinity probe for a variety of nucleotide-binding enzymes. nih.gov It has proven to be a potent inhibitor of enzymes such as yeast alcohol dehydrogenase, rabbit muscle pyruvate (B1213749) kinase, and rabbit muscle adenylate kinase. nih.gov For adenylate kinase, half-maximal inhibition was observed at a concentration of approximately 1 µM. nih.gov Studies with E. coli F1-ATPase showed that PLP-AMP binds specifically to the α-subunit at a single site, reacting with lysine-201, which is believed to be near the phosphate groups of bound ATP. nih.gov

Adenosine Triphosphopyridoxal (AP3-PL): This analogue, along with the di- and tetraphosphate versions, has been used in comparative studies. For example, AP3-PL has been shown to modify a specific lysyl residue (Lys-21) in the ATP-binding site of adenylate kinase. nih.gov

The characterization of these analogues involves kinetic analysis of enzyme inactivation and identification of the modified amino acid residue. The reaction typically involves the formation of a reversible Schiff base between the analogue's aldehyde group and an active-site lysine, which can be stabilized by reduction. nih.gov Spectroscopic analysis before and after reduction is used to confirm the nature of the chemical modification. nih.govnih.gov

Comparative Analysis of Reactivity and Specificity of Different Polyphosphorylated Pyridoxal Adenosine Derivatives

The length of the polyphosphate chain in adenosine pyridoxal derivatives is a critical determinant of their reactivity and specificity as affinity labels. Comparative studies have revealed significant differences between the di-, tri-, and tetraphosphate analogues.

One key study compared the inactivation of adenylate kinase by AP2-PL, AP3-PL, and AP4-PL. nih.gov All three derivatives were found to modify the same lysine residue (Lys-21) located in a glycine-rich loop that forms part of the ATP-binding site. However, the rates of modification differed significantly. The tri- and tetraphosphate derivatives (AP3-PL and AP4-PL) were found to modify Lys-21 more rapidly than the diphosphate (B83284) compound (AP2-PL). nih.gov This suggests that the longer phosphate chains may provide better binding affinity or a more favorable orientation for the reaction within the active site of this particular enzyme.

Interestingly, the study also noted that the susceptibility of the Schiff base intermediates to reduction by sodium borohydride varied considerably among the three reagents. nih.gov This difference was attributed to the mobility of the ε-amino group of Lys-21 within the active site, which is influenced by the precise positioning of the bound analogue. nih.gov

In another comparative analysis, pyridoxal 5'-diphospho-5'-adenosine (PLP-AMP or AP2-PL) was shown to be a more effective affinity probe than pyridoxal 5'-phosphate (PLP) for several kinases and dehydrogenases. nih.gov PLP-AMP generally binds more tightly and exhibits greater specificity of labeling for the enzymes tested. nih.gov This highlights the crucial role of the adenosine moiety in enhancing the affinity and specificity of the label.

The table below summarizes the comparative inhibitory properties of different polyphosphorylated pyridoxal adenosine derivatives against various enzymes.

| Derivative | Target Enzyme | Key Finding | Reference |

| AP2-PL (PLP-AMP) | Rabbit Muscle Adenylate Kinase | Potent inhibitor; half-maximal inhibition at ~1 µM. | nih.gov |

| AP2-PL (PLP-AMP) | Yeast Alcohol Dehydrogenase | Very potent inhibitor; 1 mol of reagent per mol of subunit causes complete inhibition. | nih.gov |

| AP2-PL (PLP-AMP) | Rabbit Muscle Pyruvate Kinase | Very potent inhibitor; 1 mol of reagent per mol of subunit causes complete inhibition. | nih.gov |

| AP3-PL | Rabbit Muscle Adenylate Kinase | Modifies Lys-21 more rapidly than AP2-PL. | nih.gov |

| AP4-PL | Rabbit Muscle Adenylate Kinase | Modifies Lys-21 more rapidly than AP2-PL. | nih.gov |

| AP4-PL | Sheep Brain Pyridoxal Kinase | Acts as an affinity label; incorporation of 2 mol per enzyme dimer leads to complete inactivation. | nih.gov |

These comparative analyses demonstrate that while related in structure, the different polyphosphorylated pyridoxal adenosine derivatives possess distinct chemical and biological properties. The choice of analogue depends on the specific enzyme being studied, as the length of the phosphate bridge significantly influences the kinetics of inactivation and the stability of the resulting covalent complex.

Advanced Methodologies Employed with Adenosine Tetraphosphopyridoxal in Research

Integration with Site-Directed Mutagenesis for Structure-Function Relationships

The combination of affinity labeling with ATTP and site-directed mutagenesis provides a powerful strategy for identifying and verifying the roles of specific amino acid residues within an enzyme's active site. wikipedia.org The process begins with using ATTP as an affinity label. Due to its structural similarity to natural substrates like ATP, ATTP can bind specifically to the active site. The reactive pyridoxal (B1214274) portion of the molecule can then form a covalent bond, typically a Schiff base, with a nearby nucleophilic amino acid residue, such as a lysine (B10760008). nih.gov

Once a residue is tagged by ATTP, it can be identified through techniques like protein sequencing. This identification generates a precise hypothesis about which residues are crucial for binding or catalysis. Site-directed mutagenesis is then employed to test this hypothesis. nih.govneb.com This molecular biology technique allows for the specific alteration of the gene encoding the protein, changing the identified amino acid to another (e.g., replacing a lysine with a non-reactive alanine). wikipedia.org

The resulting mutant protein is then expressed and purified, and its properties are compared to the wild-type enzyme. A loss or significant reduction in catalytic activity or binding affinity for the substrate after mutation provides strong evidence for the essential role of the modified residue. nih.gov For example, studies on adenylate kinase have shown that adenosine (B11128) di-, tri-, and tetraphosphopyridoxals all modify the same lysine residue (Lys-21), which is located in a critical glycine-rich loop of the ATP-binding site. nih.gov Mutating this specific lysine residue and observing the functional consequences would definitively establish its importance in the enzyme's mechanism.

Table 1: Illustrative Example of Site-Directed Mutagenesis Results for a Target Enzyme

| Target Enzyme | Identified Residue | Mutagenesis | Effect on Activity | Implied Function of Residue |

| Adenylate Kinase | Lys-21 | Lys-21 -> Ala | Drastic reduction in ATP binding and catalysis | Essential for ATP binding/orientation |

| TF₀F₁ ATP Synthase (β-subunit) | Lys-164 | Lys-164 -> Ile | Non-catalytic | Essential for catalytic activity |

| TF₀F₁ ATP Synthase (β-subunit) | Asp-252 | Asp-252 -> Asn | Non-catalytic, but ADP binding retained | Critical for the catalytic step |

| TF₀F₁ ATP Synthase (α-subunit) | Asp-261 | Asp-261 -> Asn | Increased ADP dissociation constant; no cooperativity | Involved in substrate binding and subunit communication |

Application in Protein Cross-Linking Studies

Protein cross-linking is a technique used to identify protein-protein interactions or to stabilize protein structures by creating covalent bonds between amino acid residues. While reagents like dimethyl suberimidate or formaldehyde (B43269) are commonly used, bifunctional molecules like Adenosine tetraphosphopyridoxal possess the theoretical potential for more specific cross-linking applications. nih.govnih.gov

ATTP's structure is inherently bifunctional. The adenosine end can bind non-covalently to an ATP-binding site on one protein or domain, while the reactive pyridoxal phosphate (B84403) end can covalently link to a suitable residue (like lysine) on an adjacent protein or a different domain of the same protein. This would effectively "cross-link" the two entities, providing evidence of their proximity in a complex.

The general methodology involves:

Incubating the protein or protein complex with ATTP.

Allowing the molecule to bind and react, forming the covalent linkage.

Analyzing the resulting products using techniques like SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis). The appearance of new, higher-molecular-weight bands indicates that cross-linking has occurred.

Mass spectrometry can then be used to identify the specific proteins that have been cross-linked and the precise peptide fragments involved in the linkage.

This approach can be particularly insightful for studying large, multi-protein complexes or for probing the quaternary structure of oligomeric enzymes where subunit interfaces are of interest. nih.gov

Spectroscopic Techniques for Analyzing Binding and Conformational Changes

Spectroscopic methods are non-invasive techniques that can provide real-time information about the binding of a ligand to a protein and any subsequent conformational changes. The pyridoxal group within this compound makes it an excellent spectroscopic probe.

UV-Visible Absorbance Spectroscopy: The pyridoxal moiety has a characteristic absorbance spectrum that is sensitive to its local environment. When ATTP binds to an enzyme's active site, changes in the polarity and hydrogen-bonding environment can cause a shift in the maximum absorbance wavelength (λmax) and/or a change in the molar absorptivity. By titrating the protein with ATTP and monitoring these spectral changes, researchers can calculate key binding parameters, such as the dissociation constant (Kd), which quantifies the affinity of the compound for the enzyme.

Fluorescence Spectroscopy: Pyridoxal and its derivatives are often fluorescent. The fluorescence emission spectrum (intensity and wavelength) is highly dependent on the molecule's environment. Upon binding to a protein, the fluorescence of the pyridoxal group in ATTP can be enhanced or quenched. This change can be used as a sensitive reporter of the binding event. Furthermore, if the protein contains natural fluorophores like tryptophan, Förster Resonance Energy Transfer (FRET) can sometimes be observed between a tryptophan residue and the bound ATTP, providing distance information within the protein-ligand complex.

These spectroscopic approaches are powerful for characterizing the thermodynamics and kinetics of ATTP interaction with its target enzyme without the need for more structurally disruptive methods.

Structural Biology Approaches (e.g., X-ray Crystallography) for Complex Characterization

To gain the most detailed understanding of how this compound interacts with a target protein, structural biology methods are indispensable. nih.gov X-ray crystallography, in particular, can reveal the three-dimensional structure of the protein-ATTP complex at atomic resolution. youtube.com

The process involves growing a high-quality crystal of the target protein that has been co-crystallized with or soaked in a solution of ATTP. frontiersin.org This crystal, which contains millions of protein molecules arranged in a regular lattice, is then exposed to a high-intensity X-ray beam, often at a synchrotron facility. criver.com The X-rays diffract off the electrons in the crystal, producing a unique diffraction pattern that is recorded by a detector. nih.gov

By analyzing this pattern, researchers can calculate an electron density map of the molecule. A detailed atomic model of the protein and the bound ATTP is then built into this map. nih.gov The final structure provides a definitive, static snapshot of the interaction, showing:

The precise orientation of ATTP within the active site.

The specific amino acid residues that form hydrogen bonds, ionic interactions, or hydrophobic contacts with the adenosine, phosphate, and pyridoxal parts of the molecule.

Any conformational changes in the protein that occur upon binding.

This structural information is invaluable for rational drug design and for fully interpreting the results from other biochemical and mutagenesis studies. frontiersin.org

Table 2: Representative X-ray Crystallography Data for a Protein-Ligand Complex

This table shows example data for a G protein-coupled receptor in complex with an adenosine receptor antagonist, illustrating the type of information obtained from such an experiment. nih.gov

| Parameter | Value |

| PDB ID | 5IU4 |

| Target Protein | Adenosine A₂A Receptor (A₂AAR) |

| Ligand | Etrumadenant |

| Resolution (Å) | 2.1 |

| X-ray Source | Synchrotron |

| Space Group | P 2₁ 2₁ 2₁ |

| Unit Cell Dimensions (a, b, c in Å) | 54.2, 80.1, 155.4 |

Future Research Directions and Unexplored Avenues

Design and Synthesis of Next-Generation Adenosine (B11128) Tetraphosphopyridoxal Analogues with Enhanced Probing Capabilities

The future of Adenosine Tetraphosphopyridoxal (AP4-PL) as a molecular probe lies in the rational design and synthesis of novel analogues with superior characteristics. Current research has established AP4-PL as an effective affinity label, but the development of next-generation analogues could significantly enhance its utility. nih.gov Key areas of focus will include modifying the polyphosphate chain, the adenosine moiety, and the pyridoxal (B1214274) ring to fine-tune the probe's properties.

The synthesis of adenosine derivatives often involves multi-step processes, including coupling reactions, to introduce specific functionalities. nih.gov For instance, the synthesis of analogues could involve the introduction of photoreactive groups, fluorescent tags, or isotopically labeled atoms. Photoreactive analogues would allow for more efficient and specific cross-linking to target enzymes upon photoactivation, providing a more precise snapshot of the binding interaction. Fluorescently tagged analogues would enable real-time monitoring of binding events and localization of the probe within cellular compartments using advanced microscopy techniques.

Furthermore, the synthesis of analogues with altered phosphate (B84403) chain lengths, such as adenosine diphosphopyridoxal and triphosphopyridoxal, has already shown that the length of the polyphosphate bridge influences the rate of modification of target enzymes like adenylate kinase. nih.gov Future work could systematically explore a wider range of chain lengths to optimize binding affinity and specificity for different ATP-utilizing enzymes.

A critical aspect of this research will be the development of efficient and scalable synthetic routes. Drawing inspiration from established methods for synthesizing adenosine analogues, such as those involving condensation reactions and the use of protecting groups, will be crucial. nih.gov The ability to produce a diverse library of AP4-PL analogues will be paramount for screening and identifying probes with the most desirable characteristics for specific applications.

Exploration of this compound in Novel Enzyme Systems Beyond ATPases and Kinases

While the primary focus of AP4-PL research has been on ATPases and kinases, a significant opportunity exists to explore its interactions with other classes of enzymes. The structural similarity of AP4-PL to both ATP and pyridoxal phosphate suggests that it could serve as a valuable probe for a broader range of enzymes that recognize these molecules or their structural motifs. nih.gov

Future investigations should systematically screen AP4-PL against diverse enzyme families. For example, enzymes involved in amino acid metabolism that utilize pyridoxal phosphate as a cofactor are prime candidates. drugbank.commdpi.com AP4-PL could potentially act as an inhibitor or a structural probe for these enzymes, providing insights into their active site architecture and catalytic mechanisms.

Moreover, the adenosine moiety of AP4-PL opens up the possibility of targeting enzymes involved in nucleic acid metabolism and signaling pathways regulated by adenosine derivatives. nih.gov This includes enzymes such as phosphodiesterases and adenylate cyclases, which play critical roles in cellular signaling.

The exploration of AP4-PL in these novel enzyme systems will necessitate the development and application of a variety of biochemical and biophysical assays. These assays will be crucial for characterizing the nature of the interaction, determining binding affinities, and assessing the functional consequences of AP4-PL binding.

Advanced Computational Modeling and Simulation of this compound-Enzyme Complexes

Computational modeling and molecular dynamics (MD) simulations are powerful tools for elucidating the intricate details of ligand-protein interactions at an atomic level. nih.gov Future research will heavily rely on these methods to understand the binding modes of AP4-PL and its analogues within the active sites of various enzymes.

The development of accurate force field parameters for AP4-PL will be a critical first step. frontiersin.org This will enable realistic simulations of the molecule's conformational dynamics and its interactions with amino acid residues in the enzyme's binding pocket. By performing docking studies and MD simulations, researchers can predict the preferred binding poses of AP4-PL and identify the key intermolecular interactions, such as hydrogen bonds and electrostatic interactions, that stabilize the complex. nih.gov

These computational approaches can guide the rational design of next-generation AP4-PL analogues. For instance, simulations can predict how modifications to the AP4-PL structure will affect its binding affinity and specificity, allowing for the prioritization of synthetic targets. Furthermore, computational studies can provide insights into the conformational changes that occur in the enzyme upon binding of the probe, shedding light on the mechanism of enzyme inhibition or modulation.

The validation of computational models through experimental data, such as X-ray crystallography or NMR spectroscopy of AP4-PL-enzyme complexes, will be essential to ensure their accuracy and predictive power. nih.gov

Development of High-Throughput Screening Assays Utilizing this compound as a Probe

The development of high-throughput screening (HTS) assays is essential for rapidly identifying new inhibitors or modulators of enzyme activity. technologynetworks.comresearchgate.netyoutube.com AP4-PL and its analogues have the potential to be utilized as probes in HTS campaigns to discover novel drug candidates.

One promising approach is the use of fluorescence polarization (FP)-based assays. nih.gov In such an assay, a fluorescently labeled AP4-PL analogue would be used. When the analogue is bound to a large enzyme molecule, it will have a high FP value. Small molecules that displace the analogue from the enzyme's active site will cause a decrease in the FP signal, allowing for the identification of potential inhibitors.

Another strategy involves the use of coupled-enzyme assays. researchgate.net In this format, the activity of the target enzyme is linked to a reporter enzyme that produces a detectable signal, such as light or a color change. AP4-PL or its analogues could be used to inhibit the target enzyme, and the HTS would screen for compounds that can reverse this inhibition.

The miniaturization and automation of these assays in multi-well plate formats will be crucial for screening large chemical libraries efficiently. technologynetworks.comyoutube.com The data generated from these HTS campaigns can then be used to identify hit compounds that can be further optimized through medicinal chemistry efforts.

Elucidating the Broader Physiological Implications of Pyridoxal-Adenosine Polyphosphate Interactions

Beyond its utility as a biochemical tool, the interaction between pyridoxal and adenosine polyphosphates may have broader physiological significance. Both pyridoxal phosphate (the active form of vitamin B6) and adenosine polyphosphates (like ATP) are ubiquitous and fundamentally important molecules in cellular metabolism and signaling. drugbank.commdpi.comnih.gov

Future research should investigate the potential for endogenous formation of pyridoxal-adenosine polyphosphate conjugates and their physiological roles. This could involve searching for enzymes capable of synthesizing these molecules in vivo and exploring their effects on cellular processes. For instance, given the roles of adenosine in inflammation and pain, and the involvement of pyridoxal phosphate in neurotransmitter synthesis, these interactions could have implications for neurological and inflammatory conditions. mdpi.comresearchgate.net

Investigating the effects of these conjugates on purinergic receptors, which are activated by adenosine and ATP, is another important avenue. nih.gov It is conceivable that pyridoxal-adenosine polyphosphates could act as novel signaling molecules, modulating the activity of these receptors and influencing a wide range of physiological responses.

This line of inquiry will require a multidisciplinary approach, combining techniques from biochemistry, cell biology, and physiology to unravel the potential roles of these fascinating molecular interactions in health and disease.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.